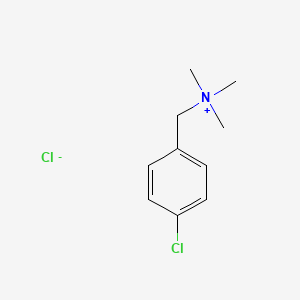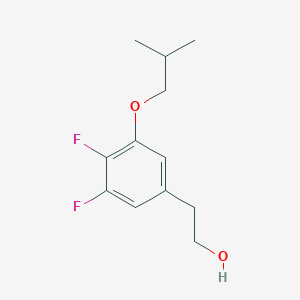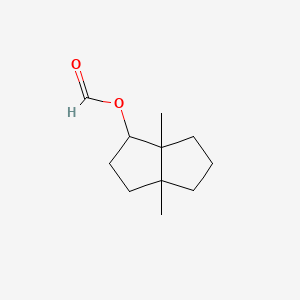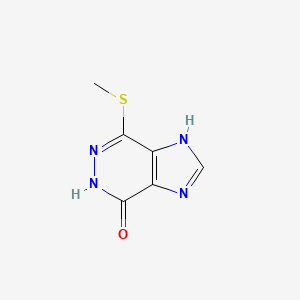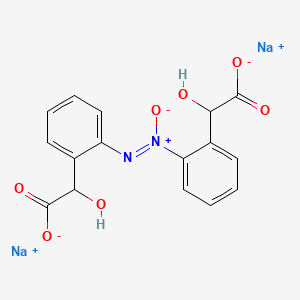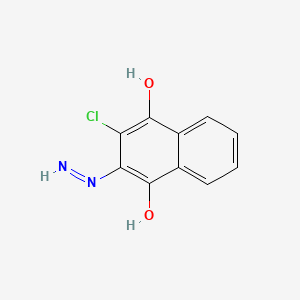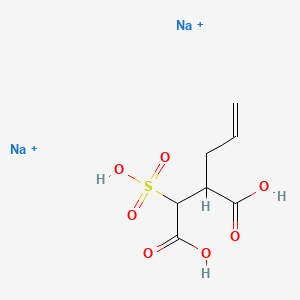
Disodium C-allyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium C-allyl sulphonatosuccinate is a chemical compound with the molecular formula C7H10Na2O7S+2 . It is a salt derived from sulfosuccinic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium C-allyl sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol to form an intermediate ester. This intermediate is then sulfonated using sodium bisulfite to yield the final product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through filtration and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium C-allyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Various sulfur-containing compounds.
Substitution: A range of substituted sulfonates depending on the reactants used.
Applications De Recherche Scientifique
Disodium C-allyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of disodium C-allyl sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of other compounds. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions .
Comparaison Avec Des Composés Similaires
- Disodium ethylhexyl sulfosuccinate
- Disodium lauryl sulfosuccinate
- Disodium dioctyl sulfosuccinate
Comparison: Disodium C-allyl sulphonatosuccinate is unique due to its allyl group, which provides distinct reactivity compared to other sulfosuccinates. This unique structure allows it to participate in specific chemical reactions that other sulfosuccinates may not undergo. Additionally, its surfactant properties are often superior in certain applications, making it a preferred choice in specific industrial processes .
Propriétés
Numéro CAS |
91840-45-8 |
|---|---|
Formule moléculaire |
C7H10Na2O7S+2 |
Poids moléculaire |
284.20 g/mol |
Nom IUPAC |
disodium;2-prop-2-enyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1 |
Clé InChI |
GCXBHWGNMLFGCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



